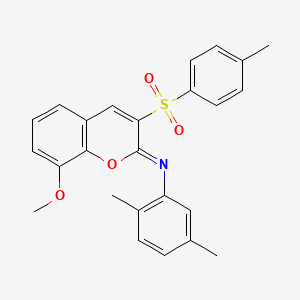

(2Z)-N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

(2Z)-N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic chromene-derived compound featuring a 2H-chromen-2-imine core. Key structural attributes include:

- Imine group at position 2, substituted with a 2,5-dimethylphenyl moiety.

- 8-Methoxy group on the chromene ring.

- 4-Methylbenzenesulfonyl substituent at position 3.

The compound’s molecular weight is estimated to be ~470 g/mol (based on analogous compounds in ).

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-16-9-12-20(13-10-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-21-14-17(2)8-11-18(21)3/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAJPAUSWAADKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2Z)-N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the coumarin family, known for its diverse biological activities. Coumarins and their derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2Z)-N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves the condensation of 8-methoxy-2H-chromen-2-one with an appropriate amine under acidic conditions. This reaction can be optimized to enhance yield and purity through various techniques such as refluxing in organic solvents or employing microwave-assisted synthesis.

Anticancer Activity

Research indicates that compounds within the coumarin family exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. A study demonstrated that similar coumarin derivatives effectively inhibited cell proliferation in colorectal cancer cell lines with IC50 values indicating potent cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of coumarins are well-documented. (2Z)-N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has been evaluated against various bacterial strains, showing moderate to strong inhibitory effects. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, coumarin derivatives have demonstrated anti-inflammatory and antioxidant activities. These properties are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

The biological activities of (2Z)-N-(2,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis or membrane integrity.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), reducing oxidative stress.

Case Studies

Several case studies highlight the efficacy of coumarin derivatives:

- Study on Colorectal Cancer : A specific derivative showed an IC50 value of 1.28 µM against HCT-15 cells, indicating strong growth inhibition and apoptosis induction .

- Antimicrobial Evaluation : In vitro studies demonstrated that a related compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Structural Optimization : Replacing the 2,5-dimethylphenyl group with halogenated analogs (e.g., 2,5-difluorophenyl) could improve electron-withdrawing capacity and PET inhibition .

- Synthetic Feasibility : Microwave-assisted synthesis (as in ) may enhance yield and purity for chromene derivatives.

- Biological Screening: The target compound’s lack of hydrogen bond donors and high lipophilicity make it a candidate for cell membrane penetration, though its specific targets remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.